2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide
Description
The compound 2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide is a thiosemicarbazone derivative characterized by a thiophene ring substituted with a trimethylsilyl group at the 5-position, linked to a hydrazine-carbothioamide moiety via an ethylidene bridge. The trimethylsilyl group, a bulky and lipophilic substituent, may modulate solubility, bioavailability, and binding interactions compared to other derivatives. This article compares the compound with structurally related thiosemicarbazones, focusing on substituent effects, synthesis pathways, and biological activities.
Properties
CAS No. |
919122-44-4 |
|---|---|
Molecular Formula |
C10H17N3S2Si |
Molecular Weight |
271.5 g/mol |
IUPAC Name |
[1-(5-trimethylsilylthiophen-2-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C10H17N3S2Si/c1-7(12-13-10(11)14)8-5-6-9(15-8)16(2,3)4/h5-6H,1-4H3,(H3,11,13,14) |
InChI Key |
KPZWGRHAORAEPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=C(S1)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide typically involves the condensation of 2-acetylthiophene with hydrazinecarbothioamide in the presence of a trimethylsilyl group. The reaction is carried out in an alcoholic medium, often using ethanol as the solvent . The reaction conditions include refluxing the mixture for several hours to ensure complete condensation .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s thiophene ring can interact with enzymes and proteins, leading to the disruption of cellular functions . Additionally, its hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites in biomolecules, further contributing to its biological activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiosemicarbazones exhibit diverse bioactivities depending on their substituents. Key structural analogs include:
Thiophene-Based Derivatives
- (E)-2-(1-(Thiophen-2-yl)ethylidene)hydrazine-1-carbothioamide (7a) Structure: Thiophene ring at the ethylidene position (unsubstituted). Properties: Melting point = 122–124°C; synthesized via condensation of thiophene-2-carbaldehyde with thiosemicarbazide .
Coumarin-Based Derivatives
- (1E)-2-(1-(2-Oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide (T1)
- Structure : Coumarin (2-oxo-2H-chromene) substituent.
- Bioactivity : Demonstrates dual antityrosinase (IC₅₀ = 1.2 µM) and antioxidant activity (DPPH radical scavenging = 78% at 100 µM). Hydroxylated derivatives (e.g., T3, T6) show enhanced activity due to increased hydrogen-bonding capacity .
- Comparison : The coumarin moiety introduces π-π stacking and hydrogen-bonding interactions, whereas the trimethylsilyl group in the target compound may enhance steric bulk and lipophilicity.
Benzimidazole Hybrids
- (E)-2-(1-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethylidene)hydrazine-1-carbothioamide (1A)
- Structure : Benzimidazole core with a 4N-substituent.
- Bioactivity : Antiplasmodial activity improved with 4N-substituents (e.g., chlorophenyl) due to enhanced target binding .
- Comparison : The benzimidazole group provides planar aromaticity for intercalation, while the trimethylsilyl group in the target compound may alter electronic properties and steric interactions.
Table 1: Comparative Data for Thiosemicarbazone Derivatives
- Steric Effects: May hinder binding to enzyme active sites compared to smaller substituents (e.g., hydroxyl or methoxy groups).
Biological Activity
The compound 2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide is a derivative of hydrazine that incorporates a thiophene moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thiophene ring attached to a hydrazine derivative, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with thiophene-based precursors. The synthetic route often includes several steps, such as:
- Formation of the Thiophene Derivative : Starting from commercially available thiophene compounds.
- Condensation Reaction : Reacting the thiophene derivative with hydrazine to form the hydrazone linkage.
- Thioamide Formation : Introducing a carbothioamide group to enhance biological activity.
Antitumor Activity
Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing thiophene rings have been evaluated for their effectiveness against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 0.20 ± 0.05 |
| Compound B | MCF-7 | 1.25 ± 0.11 |
| Compound C | Hela | 1.03 ± 0.24 |
These results suggest that modifications on the thiophene ring can enhance the compound's potency against cancer cells .
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key signaling pathways, such as:
- PI3K/Akt/mTOR Pathway : Many thiophene derivatives have been shown to inhibit this pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Cell Cycle Arrest : Compounds similar to our target have been reported to induce G0/G1 phase arrest in cancer cells, further contributing to their antitumor effects .
Case Studies
Several studies have documented the biological activity of related compounds:
- Study on Antimicrobial Activity : A related hydrazone compound was evaluated for antimicrobial properties and showed promising results against various bacterial strains, suggesting potential applications in infectious diseases .
- Evaluation of Anti-inflammatory Effects : Research has indicated that thiophene-based compounds can exhibit anti-inflammatory properties, making them candidates for treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
